molecular formula C11H17N3O2S B13999774 N-Cyclohexyl-6-(methanesulfonyl)pyridazin-3(2H)-imine CAS No. 92575-55-8

N-Cyclohexyl-6-(methanesulfonyl)pyridazin-3(2H)-imine

Cat. No.: B13999774
CAS No.: 92575-55-8
M. Wt: 255.34 g/mol
InChI Key: CSLNYYKRMVMUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- is a chemical compound with a unique structure that includes a pyridazine ring substituted with a cyclohexyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- typically involves the reaction of pyridazine derivatives with appropriate reagents to introduce the cyclohexyl and methylsulfonyl groups. One common method involves the use of cyclohexylamine and methylsulfonyl chloride under controlled conditions to achieve the desired substitution on the pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- is unique due to the presence of both the cyclohexyl and methylsulfonyl groups, which confer specific chemical properties and potential biological activities not found in similar compounds.

Properties

CAS No.

92575-55-8

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-cyclohexyl-6-methylsulfonylpyridazin-3-amine

InChI

InChI=1S/C11H17N3O2S/c1-17(15,16)11-8-7-10(13-14-11)12-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,12,13)

InChI Key

CSLNYYKRMVMUSP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.